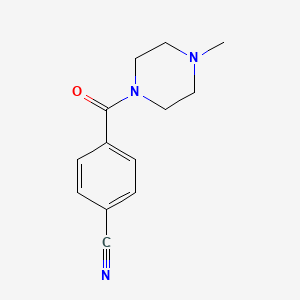![molecular formula C9H10N4S B3362592 3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline CAS No. 1000933-40-3](/img/structure/B3362592.png)
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline
概要
説明
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline is a chemical compound with the molecular formula C9H10N4S and a molecular weight of 206.27 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an aniline group, which is a benzene ring with an amino group attached. The presence of a methylsulfanyl group adds to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline typically involves the formation of the triazole ring followed by the introduction of the methylsulfanyl group. One common method is the cyclization of appropriate hydrazine derivatives with thiourea under acidic conditions to form the triazole ring. The methylsulfanyl group can then be introduced via nucleophilic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The methylsulfanyl group may enhance the compound’s binding affinity and specificity to its targets .
類似化合物との比較
Similar Compounds
4-methyl-4H-1,2,4-triazole: Similar triazole ring structure but lacks the aniline group.
3-(chloromethyl)-4-methyl-4H-1,2,4-triazole: Contains a chloromethyl group instead of a methylsulfanyl group.
4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline: Similar structure but with different substituents.
Uniqueness
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline is unique due to the presence of both the methylsulfanyl group and the aniline group, which confer distinct chemical and biological properties.
特性
IUPAC Name |
3-(3-methylsulfanyl-1,2,4-triazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-14-9-12-11-6-13(9)8-4-2-3-7(10)5-8/h2-6H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVPKYSXTNUDLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=CN1C2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B3362513.png)





![5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B3362545.png)
![4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B3362550.png)

![5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3362563.png)


![1-[4-(Hydroxyimino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B3362586.png)

